molecular formula C17H17BrO B1522661 3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one CAS No. 898760-18-4

3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one

Cat. No.: B1522661
CAS No.: 898760-18-4
M. Wt: 317.2 g/mol
InChI Key: ZMWPLGFJPCKMJX-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one (CAS No. 898769-35-2) is a halogenated aromatic ketone characterized by a propan-1-one backbone substituted with a 3-bromophenyl group at the third carbon and a 2,3-dimethylphenyl group at the first carbon .

Properties

IUPAC Name

3-(3-bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-5-3-8-16(13(12)2)17(19)10-9-14-6-4-7-15(18)11-14/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWPLGFJPCKMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208223
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-18-4
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one, also known as 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone, is an organic compound with the molecular formula C17H17BrO and a molar mass of 317.22 g/mol. This compound is notable for its potential biological activities due to its unique structural features, including the presence of a bromine atom and a dimethylphenyl group. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structure of this compound is characterized by:

  • Bromine Substitution : The bromine atom at the meta position enhances electrophilic reactivity.
  • Dimethylphenyl Group : The presence of two methyl groups on the phenyl ring influences the compound's chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Electrophilic Substitution Reactions : The bromine atom facilitates nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.
  • Redox Reactions : The compound may participate in oxidation-reduction processes that influence its biological interactions and therapeutic efficacy.

Data Table: Comparative Biological Activities

Compound NameCAS NumberKey FeaturesBiological Activity
This compound898769-35-2Bromine at meta positionPotential anticancer activity
4'-Bromo-3-(2,3-dimethylphenyl)propiophenone898769-38-5Bromine substitutionAnti-inflammatory and analgesic properties
4'-Chloro-3-(2,3-dimethylphenyl)propiophenone898769-39-6Chlorine substituentAnalgesic and anti-inflammatory properties

Case Studies

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

  • Anticancer Research : Studies on brominated propiophenones have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines with encouraging outcomes regarding cell viability reduction.
  • Inflammation Models : Research involving similar compounds has demonstrated their ability to modulate inflammatory pathways in vitro and in vivo. These findings suggest that this compound could serve as a lead compound for developing anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share structural similarities with diarylpropanones. In a 2022 study, halogen-substituted chalcones like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (C3) were synthesized via Claisen-Schmidt condensation. Key comparisons include:

Property 3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (C3)
Structure Saturated propanone backbone α,β-unsaturated enone system
Synthetic Yield Not reported 62.32% (microwave-assisted synthesis)
Cytotoxicity (MCF-7 IC₅₀) Not tested 42.22 µg/mL
Key Substituents 2,3-Dimethylphenyl, 3-bromophenyl p-Tolyl, 3-bromophenyl

The α,β-unsaturated system in chalcones enhances bioactivity, as seen in C3’s moderate cytotoxicity against breast cancer cells . The saturated propan-1-one structure of the target compound may reduce reactivity but improve stability.

Trifluoromethyl-Substituted Analogs

Structural analogs with trifluoromethyl groups, such as 3-(3-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one (CAS 898760-51-5), exhibit distinct electronic properties due to the electron-withdrawing CF₃ group. Key differences:

Property This compound 3-(3-Bromophenyl)-1-(2-(trifluoromethyl)phenyl)propan-1-one
Substituent Effects Electron-donating methyl groups (2,3-dimethylphenyl) Electron-withdrawing CF₃ group (2-trifluoromethylphenyl)
Polarity Lower Higher (due to CF₃)
Structural Similarity Reference compound 87% similarity score

The CF₃ group increases polarity and may influence binding affinity in biological systems, though pharmacological data are unavailable for direct comparison .

Methoxy- and Hydroxy-Substituted Derivatives

Compounds like 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (isolated from Inonotus obliquus) and 3-(3-Bromophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one demonstrate the impact of oxygen-containing substituents:

Property This compound 3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Bioactivity Not reported Cholinesterase inhibition (IC₅₀: 10–50 µM)
Solubility Likely low (hydrophobic substituents) Higher (due to hydroxyl/methoxy groups)
Natural Occurrence Synthetic Isolated from fungi

Hydroxy and methoxy groups enhance solubility and enable hydrogen bonding, critical for enzyme interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Reactant of Route 2
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3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one

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